molecular formula C6H8N2OS B1421385 N,2-dimethyl-1,3-thiazole-5-carboxamide CAS No. 1235439-10-7

N,2-dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B1421385
CAS RN: 1235439-10-7
M. Wt: 156.21 g/mol
InChI Key: PUIJVJNJITYIIM-UHFFFAOYSA-N
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Description

“N,2-dimethyl-1,3-thiazole-5-carboxamide” is a chemical compound with the molecular formula C6H8N2OS . It has a molecular weight of 156.21 . The compound is in solid form .


Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

“N,2-dimethyl-1,3-thiazole-5-carboxamide” is a solid compound . It has a molecular weight of 156.21 . More specific physical and chemical properties are not provided in the retrieved information.

Scientific Research Applications

Antibacterial and Antioxidant Activities

N,2-dimethyl-1,3-thiazole-5-carboxamide derivatives have been studied for their potential antibacterial and antioxidant properties. Research indicates that these compounds can inhibit the growth of certain bacteria and scavenge free radicals, which are harmful to cellular structures .

Agricultural Applications

In agriculture, thiazole derivatives are explored for their use as fungicides and growth promoters. Their ability to inhibit microbial growth can protect crops from diseases and enhance yield .

Pharmaceutical Development

Thiazole compounds, including N,2-dimethyl-1,3-thiazole-5-carboxamide, are key in developing new drugs. They have been incorporated into molecules with antiretroviral, anticancer, and anti-inflammatory properties .

Materials Science

Thiazole derivatives are utilized in materials science for the development of novel materials with specific electronic and photonic properties. They contribute to the advancement of organic semiconductors and optoelectronic devices .

Chemical Synthesis

In chemical synthesis, N,2-dimethyl-1,3-thiazole-5-carboxamide serves as a building block for creating complex molecules. It is used in the synthesis of various biologically active compounds, including those with therapeutic potential .

Environmental Science

Thiazole derivatives are being researched for their role in environmental science, particularly in the biodegradation of pollutants and the development of green chemistry techniques .

Biochemistry

In biochemistry, thiazole-based compounds are important for studying enzyme mechanisms and metabolic pathways. They are also used in the design of enzyme inhibitors and receptor modulators .

Analytical Chemistry

N,2-dimethyl-1,3-thiazole-5-carboxamide can be used in analytical chemistry as a reagent or a standard for calibrating instruments. Its well-defined properties make it suitable for various analytical applications .

Future Directions

Thiazoles are a versatile class of compounds that have been used in the development of various drugs . The future research directions for “N,2-dimethyl-1,3-thiazole-5-carboxamide” could potentially involve further exploration of its biological activities and potential applications in drug development .

properties

IUPAC Name

N,2-dimethyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-8-3-5(10-4)6(9)7-2/h3H,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIJVJNJITYIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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